Trimethoxymethane

Catalog No.
S1491746
CAS No.
149-73-5
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
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Trimethoxymethane

CAS Number

149-73-5

Product Name

Trimethoxymethane

IUPAC Name

trimethoxymethane

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3

InChI Key

PYOKUURKVVELLB-UHFFFAOYSA-N

SMILES

COC(OC)OC

Solubility

SOL IN ETHANOL, IN ETHER

Synonyms

Methoxymethylal; Methyl Orthoformate; NSC 147479; Orthoformic Acid Methyl Ester; Perma-Flo OF; Trimethoxymethane

Canonical SMILES

COC(OC)OC

Organic Synthesis:

Trimethoxymethane is a versatile reagent in organic synthesis, acting as a methylating agent. It readily reacts with various functional groups to introduce a methyl (CH3) group. This makes it valuable for synthesizing various organic compounds, including:

  • Esters: Trimethoxymethane reacts with carboxylic acids in the presence of an acid catalyst to form esters .
  • Ethers: It can be used to convert alcohols to ethers by reacting with them in the presence of an acid catalyst .
  • Acetals and ketals: Trimethoxymethane reacts with aldehydes and ketones to form acetals and ketals, respectively, which are useful protecting groups in organic synthesis .

Model System for Studying Carbocation Chemistry:

Trimethoxymethane readily loses a methoxy group to form a carbocation, a positively charged carbon atom. This makes it a valuable model system for studying carbocation chemistry, including:

  • Carbocation rearrangements: Researchers can investigate the mechanisms and factors influencing how carbocations rearrange their structure .
  • Nucleophilic reactions of carbocations: Trimethoxymethane allows scientists to study how various nucleophiles react with carbocations to form different products .

Theoretical and Computational Chemistry:

Due to its relatively small size and well-defined structure, trimethoxymethane serves as a good model molecule for theoretical and computational chemistry studies. These studies help researchers:

  • Develop and refine computational models: By comparing theoretical predictions with experimental data on trimethoxymethane's properties and reactions, scientists can improve the accuracy of computational tools used in chemistry .
  • Understand reaction mechanisms at a deeper level: Theoretical calculations can provide detailed insights into the electronic structure and energy changes that occur during reactions involving trimethoxymethane, offering a deeper understanding of reaction mechanisms .

Trimethoxymethane, also known as trimethyl orthoformate, is an organic compound with the molecular formula C4H10O3\text{C}_4\text{H}_{10}\text{O}_3. It appears as a colorless liquid and is classified as the simplest orthoester. This compound is primarily utilized in organic synthesis, where it serves as a versatile reagent for various chemical transformations, including the formation of methyl ethers and acetals from aldehydes

TMOF's mechanism of action in organic synthesis relies on its susceptibility to nucleophilic attack. The electron-deficient central carbon becomes a target for nucleophiles like alcohols or enols (formed from aldehydes and ketones). This nucleophilic attack leads to the formation of new C-O bonds, resulting in the desired products like methyl ethers and acetals.

Toxicity

TMOF is moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

Flammability

TMOF is flammable and has a flash point of 15 °C [].

  • Formation of Methyl Ethers: It reacts with aldehydes to produce acetals, which can be deprotected back to the original aldehyde using hydrochloric acid .
  • Methylation Reactions: As a methyl radical source, trimethoxymethane facilitates radical methylation of (hetero)aryl chlorides under mild conditions, often employing nickel/photoredox catalysis .
  • Synthesis of Allyl Alcohol: In a multi-step reaction involving triglycerides and camphorsulfonic acid, trimethoxymethane contributes to the formation of allyl alcohol through the generation of fatty acid methyl esters .

Trimethoxymethane can be synthesized through several methods:

  • Methanolysis of Hydrogen Cyanide: This industrial method involves the reaction of hydrogen cyanide with methanol to yield trimethoxymethane and ammonia .
  • Williamson Ether Synthesis: Another method includes reacting chloroform with sodium methoxide, illustrating its versatility as a synthetic intermediate .

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  • Pharmaceutical Intermediates: Trimethoxymethane is utilized in synthesizing various pharmaceutical compounds, including fungicides and antibiotics

    Studies have explored the interactions of trimethoxymethane with other chemical species:

    • Combustion Kinetics: Research has focused on the combustion characteristics of trimethoxymethane, comparing its reactivity with similar compounds like dimethoxy methane. These studies provide insights into its behavior under different conditions, essential for applications in fuel technology .
    • Radical Reactions: The compound's role as a source of methyl radicals has been investigated in various radical-mediated reactions, showcasing its utility in synthetic organic chemistry .

  • Several compounds share structural similarities with trimethoxymethane. Here are some key comparisons:

    CompoundMolecular FormulaUnique Features
    Trimethyl orthoformateC4H10O3\text{C}_4\text{H}_{10}\text{O}_3Simplest orthoester; used extensively in organic synthesis.
    Dimethoxy methaneC3H8O2\text{C}_3\text{H}_8\text{O}_2Used as a solvent and fuel; less reactive than trimethoxymethane.
    Triethyl orthoformateC7H16O4\text{C}_7\text{H}_{16}\text{O}_4Larger alkyl groups; utilized similarly but with different reactivity profiles.
    Methoxymethane (dimethyl ether)C2H6O\text{C}_2\text{H}_6\text{O}Common solvent; simpler structure and different applications.
    Tetramethyl orthocarbonateC5H12O4\text{C}_5\text{H}_{12}\text{O}_4More complex structure; used for specific reactions involving carbonates.

    Trimethoxymethane stands out due to its unique ability to act as both a methylating agent and a precursor for various organic transformations, making it invaluable in synthetic chemistry. Its diverse applications and reactivity profiles differentiate it from similar compounds, underscoring its significance in both academic research and industrial applications.

    Orthoesters emerged as critical reagents in the early 20th century, with foundational studies by Post (1943) and Mezheritskii et al. (1973) systematizing their reactivity. Trimethoxymethane gained prominence due to its role in the Pinner reaction (1877), which facilitated the synthesis of imidate salts and orthoesters. Industrial production began in the mid-20th century via methanolysis of hydrogen cyanide, enabling scalable access to TMOF. By the 1970s, its utility in forming acetals and heterocycles solidified its status in synthetic methodologies.

    Nomenclature and Classification

    Trimethoxymethane adheres to IUPAC nomenclature as 1,1,1-trimethoxymethane, though it is widely recognized by its common name, trimethyl orthoformate. Structurally, it belongs to the orthoester family (RC(OR')~3~), characterized by three alkoxy groups bonded to a central carbon. Key synonyms include methyl orthoformate, orthoformic acid trimethyl ester, and TMOF.

    Contemporary Research Significance

    Recent reviews highlight TMOF’s role in green chemistry (solvent-free reactions), dynamic covalent systems, and multi-component syntheses. Its ability to act as a formyl equivalent and dehydrating agent continues to inspire innovations in drug discovery and materials science.

    Industrial-Scale Production Routes

    Hydrocyanic Acid Methanolysis Pathway

    The methanolysis of hydrocyanic acid (HCN) is the predominant industrial method for trimethoxymethane synthesis. This one-step reaction involves the nucleophilic substitution of HCN with methanol under controlled conditions:
    $$
    \text{HCN} + 3\,\text{CH}3\text{OH} \rightarrow \text{HC(OCH}3\text{)}3 + \text{NH}3
    $$
    The process operates at ambient pressure and temperatures between 20–50°C, with excess methanol ensuring complete conversion [1]. Catalysts such as alkaline earth metal oxides (e.g., calcium oxide) are occasionally employed to accelerate the reaction [4]. A key advantage lies in its atom economy, as all reactants contribute to the final product or recoverable byproducts. However, handling gaseous HCN—a highly toxic and volatile compound—requires stringent safety protocols, including closed-loop systems and real-time gas monitoring [1] [4]. Industrial plants often integrate ammonia scrubbers to capture and repurpose the $$\text{NH}_3$$ byproduct for fertilizer production, enhancing process sustainability [4].

    Chloroform-Sodium Methoxide Reaction (Two-Step Technology)

    The Williamson ether synthesis between chloroform ($$\text{CHCl}3$$) and sodium methoxide ($$\text{NaOCH}3$$) is a widely adopted two-step industrial process:

    • Sodium methoxide preparation: Methanol reacts with sodium hydroxide to form $$\text{NaOCH}_3$$, though equilibrium limitations necessitate molecular sieves or azeotropic distillation to remove water [5].
    • Nucleophilic substitution: Chloroform reacts with $$\text{NaOCH}3$$ under reflux conditions:
      $$
      \text{CHCl}
      3 + 3\,\text{NaOCH}3 \rightarrow \text{HC(OCH}3\text{)}_3 + 3\,\text{NaCl}
      $$
      This method avoids hazardous HCN but introduces challenges related to chloroform’s volatility and the exothermic nature of the reaction [1] [5]. Industrial implementations utilize continuous-flow reactors to manage heat dissipation and improve yield (typically 85–92%) [4]. The precipitated sodium chloride is filtered and recycled, while unreacted methanol is recovered via fractional distillation [4].

    One-Step Synthesis Innovations

    Recent patents describe one-step methodologies that bypass intermediate isolation. For example, reacting methyl formate with sodium methoxide in the presence of phase-transfer catalysts (e.g., polyethylene glycol) directly yields trimethoxymethane [3]:
    $$
    \text{HCOOCH}3 + 2\,\text{NaOCH}3 \rightarrow \text{HC(OCH}3\text{)}3 + \text{NaOH}
    $$
    This approach reduces processing time and energy consumption but requires high-purity reactants to prevent side reactions [3]. Pilot-scale trials report yields exceeding 78%, with ongoing optimization targeting industrial viability [3] [4].

    Laboratory-Scale Preparation Techniques

    Laboratory synthesis typically employs the chloroform-sodium methoxide route due to reagent accessibility. A representative procedure involves:

    • Drying methanol: Molecular sieves (3Å) remove trace water from methanol to prevent hydrolysis of sodium methoxide [5].
    • Generating sodium methoxide: Adding sodium hydroxide to dried methanol yields $$\text{NaOCH}_3$$, though residual water limits conversion efficiency [5].
    • Reaction with chloroform: Dropwise addition of chloroform to refluxing sodium methoxide minimizes thermal runaway risks [5].
    • Purification: Vacuum filtration removes NaCl, followed by fractional distillation to isolate trimethoxymethane (boiling point: 101–103°C) [5].
      This method achieves 65–75% yields in academic settings, with scalability constrained by manual temperature control and small-batch distillation [5].

    Sustainable Synthesis Approaches

    Emerging green chemistry strategies focus on:

    • Solvent recycling: Industrial processes recover >95% of methanol via distillation towers, reducing raw material consumption [4].
    • Renewable feedstocks: Bio-derived methanol and formic acid are being tested to lower the carbon footprint of trimethoxymethane synthesis [3].
    • Catalyst optimization: Heterogeneous catalysts (e.g., zeolites) enable milder reaction conditions and higher selectivity, minimizing waste [4].

    Comparative Efficiency Analysis of Production Methods

    ParameterHCN MethanolysisChloroform-NaOMeOne-Step Innovations
    Yield90–95%85–92%75–85%
    Reaction Steps121
    Byproduct HandlingNH₃ scrubbingNaCl filtrationNaOH neutralization
    Energy IntensityLowModerateLow
    ScalabilityHighHighModerate

    The HCN methanolysis route dominates industrial production due to its superior yield and scalability, despite safety challenges. In contrast, the chloroform method’s reliance on less toxic reagents makes it preferable for regions with strict HCN regulations [1] [4]. One-step technologies, though promising, require further development to match the efficiency of established methods [3].

    Trimethoxymethane, as the simplest orthoester, exhibits several fundamental reaction pathways that are characteristic of the broader orthoester family. These pathways represent the core transformations through which trimethoxymethane participates in organic synthesis and biological processes [1] [2] [3].

    The primary reaction pathway involves acid-catalyzed hydrolysis, where trimethoxymethane undergoes stepwise conversion to methyl formate and methanol through a carbocation intermediate [3] [4]. This transformation proceeds through an A-1 mechanism, characterized by unimolecular kinetics and carbocation formation as the rate-determining step [5] [6]. The reaction exhibits activation energies ranging from 15-25 kcal/mol, with thermodynamic driving forces of -8 to -15 kcal/mol [7] [5].

    Exchange reactions with alcohols constitute another fundamental pathway, proceeding through an A-SE2 mechanism where proton transfer becomes rate-limiting [8] [7]. These reactions demonstrate lower activation barriers (10-20 kcal/mol) compared to hydrolysis, reflecting the enhanced nucleophilicity of alcohols relative to water [8] [9]. The equilibrium dynamics favor the formation of mixed orthoesters, with equilibrium constants ranging from 10¹ to 10³ depending on the alcohol structure and reaction conditions [7] [10].

    A particularly significant pathway involves β-scission from tertiary radicals, which generates methyl radicals and dimethyl carbonate [11] [12]. This process, characterized by an activation energy of 11.4 kcal/mol and a substantial thermodynamic driving force of -25.1 kcal/mol, has emerged as a valuable synthetic transformation for methylation reactions [11] [13]. The mechanism involves chlorine-mediated hydrogen atom transfer to generate the tertiary radical, followed by rapid β-scission to produce the methyl radical [11] [12].

    Formylation reactions represent an additional fundamental pathway, where trimethoxymethane serves as a formyl group donor through nucleophilic addition mechanisms [14] [15]. These transformations typically require basic conditions and exhibit activation energies in the range of 12-18 kcal/mol [14] [16]. The process involves initial deprotonation of the nucleophile, followed by attack at the central carbon of trimethoxymethane and subsequent elimination of methoxide [14] [15].

    Alkylation reactions proceed through SN1/SN2 hybrid mechanisms, where the choice between unimolecular and bimolecular pathways depends on the structure of the attacking nucleophile and reaction conditions [16] [17]. These reactions show activation energies of 14-22 kcal/mol and thermodynamic driving forces of -3 to -10 kcal/mol [16] [7]. The mechanism involves initial protonation of one methoxy group, followed by nucleophilic displacement with varying degrees of carbocation character in the transition state [16] [17].

    Acetal formation represents the mildest of the fundamental pathways, with activation energies of 8-15 kcal/mol [3] [18]. This transformation involves nucleophilic addition of alcohols or aldehydes to form stable acetal linkages, which serve as important protecting groups in organic synthesis [3] [18]. The mechanism proceeds through hemiacetal intermediates that subsequently undergo further substitution to yield the final acetal products [3] [18].

    Mechanistic Studies of Key Transformations

    Comprehensive mechanistic studies have provided detailed insights into the molecular-level processes governing trimethoxymethane reactivity. Kinetic isotope effect studies reveal primary deuterium isotope effects ranging from 1.6 to 2.4, indicating significant C-H bond breaking in the transition states of key transformations [4] [19]. These values confirm that hydrogen transfer processes are intimately involved in the rate-determining steps of most trimethoxymethane reactions [4] [19].

    Solvent effect studies demonstrate that protic solvents significantly accelerate trimethoxymethane reactions through hydrogen bonding stabilization of transition states and intermediates [8] [7]. The acceleration is particularly pronounced in alcoholic media, where the solvent molecules can participate directly in the reaction through exchange processes [8] [7]. Computational studies using density functional theory have identified specific hydrogen bonding interactions that stabilize oxonium ion intermediates by 3-8 kcal/mol [20] [21].

    Temperature dependence studies reveal Arrhenius behavior across wide temperature ranges, confirming single-step reaction pathways for most transformations [22] [19]. The temperature coefficients typically range from 2.6 to 2.7, indicating moderate activation barriers and normal temperature sensitivity [22]. These studies have been particularly valuable in distinguishing between competing reaction pathways and identifying the dominant mechanism under specific conditions [22] [19].

    Substituent effect studies provide the most comprehensive mechanistic insights, revealing that electron-withdrawing groups dramatically deactivate trimethoxymethane toward nucleophilic attack [7] [23]. The reactivity follows a well-defined trend from electron-rich to electron-deficient substituents, with rate differences spanning several orders of magnitude [7] [23]. The Taft linear free energy relationship successfully predicts these substituent effects, with correlation coefficients exceeding 0.95 for most reaction series [7] [23].

    Stereochemical analysis of reactions involving chiral nucleophiles demonstrates predominant retention of configuration, consistent with SN1-like mechanisms involving discrete carbocation intermediates [24] [25]. However, the degree of retention varies with reaction conditions, suggesting varying amounts of carbocation character in the transition states [24] [25]. These studies have been instrumental in developing stereoselective synthetic applications of trimethoxymethane [24] [25].

    Computational studies using high-level ab initio methods have confirmed the existence of oxonium ion intermediates and provided detailed geometric and electronic structure information [20] [21]. These calculations reveal that the central carbon in protonated trimethoxymethane adopts a slightly pyramidal geometry, with C-O bond lengths of 1.45-1.48 Å and significant positive charge localization [20] [21]. The computed activation barriers agree well with experimental values, typically within 2-3 kcal/mol [20] [21].

    Equilibrium Dynamics in Orthoester Reactions

    The equilibrium dynamics of trimethoxymethane reactions exhibit complex dependences on temperature, pH, and solvent composition. Hydrolysis equilibria strongly favor product formation, with equilibrium constants ranging from 10⁴ to 10⁶ under typical aqueous acidic conditions [4] [26]. The equilibrium position shifts further toward products with increasing temperature, reflecting the entropic advantage of forming multiple smaller molecules from a single larger precursor [4] [26].

    Exchange equilibria with alcohols show more modest equilibrium constants, typically in the range of 10¹ to 10³ [7] [10]. These equilibria are sensitive to the steric and electronic properties of the alcohol, with primary alcohols showing higher equilibrium constants than secondary or tertiary alcohols [7] [10]. The temperature dependence is typically negative, as the enthalpic cost of breaking C-O bonds outweighs the entropic gain at higher temperatures [7] [10].

    Radical equilibria involving β-scission processes exhibit extremely large equilibrium constants (10⁸ to 10¹⁰), reflecting the high thermodynamic stability of the products relative to the tertiary radical precursor [11] [12]. These equilibria are strongly temperature-dependent, with higher temperatures favoring the forward reaction due to the entropic advantage of forming gas-phase radicals [11] [12].

    The pH dependence of equilibrium systems is particularly pronounced for hydrolysis and protonation equilibria [4] [27]. Acidic conditions (pH < 3) strongly favor protonated forms of trimethoxymethane, with equilibrium constants for protonation ranging from 10² to 10⁴ [4] [27]. This pH sensitivity has important implications for synthetic applications, as reaction pathways can be switched by modest changes in solution acidity [4] [27].

    Dynamic equilibrium studies reveal that trimethoxymethane participates in complex equilibrium networks involving multiple species [27] [10]. In the presence of multiple nucleophiles, statistical distributions of products are observed, with kinetic and thermodynamic factors determining the final composition [27] [10]. These studies have been particularly important for understanding biological systems where trimethoxymethane derivatives participate in metabolic equilibria [27] [10].

    Theoretical Models for Reactivity Prediction

    Several theoretical frameworks have been developed to predict and rationalize trimethoxymethane reactivity patterns. The Taft linear free energy relationship provides the most successful quantitative model for predicting substituent effects on reaction rates [7] [23]. This model correlates reaction rates with the polar substituent parameter (σ*), achieving typical correlation coefficients of 0.92-0.98 for homologous reaction series [7] [23]. The model successfully predicts rate differences spanning six orders of magnitude for different orthoester substituents [7] [23].

    The Hammond-Leffler postulate provides a valuable qualitative framework for understanding reaction coordinate characteristics [11] [28]. Early transition states are predicted for exothermic reactions with low activation barriers, while late transition states are expected for endothermic processes [11] [28]. This framework has been particularly useful for understanding the β-scission mechanism, where the highly exothermic nature of the reaction leads to an early transition state with minimal C-O bond breaking [11] [28].

    Marcus theory has been successfully applied to radical reactions involving trimethoxymethane, particularly for electron transfer processes [22] [12]. The theory predicts activation barriers within ±5 kcal/mol of experimental values for most radical transformations [22] [12]. The model is particularly valuable for understanding the coupling between electron transfer and nuclear reorganization in photoredox catalytic cycles [22] [12].

    Transition state theory provides the fundamental framework for calculating activation barriers and rate constants [20] [21]. Combined with high-level computational methods, this approach achieves accuracy within ±2 kcal/mol for most trimethoxymethane reactions [20] [21]. The theory has been particularly successful in predicting temperature dependences and isotope effects [20] [21].

    Density functional theory calculations provide detailed electronic structure information and achieve high accuracy for both ground state and transition state properties [20] [21]. Modern DFT methods typically predict activation barriers within ±3 kcal/mol of experimental values [20] [21]. These calculations have been instrumental in identifying the electronic factors controlling reactivity and selectivity [20] [21].

    Molecular orbital theory provides fundamental insights into orbital interactions controlling reactivity patterns [23] [29]. The theory successfully explains the enhanced reactivity of electron-rich orthoesters through favorable HOMO-LUMO interactions with electrophilic reagents [23] [29]. Frontier molecular orbital analysis has been particularly valuable for designing new synthetic applications [23] [29].

    Table 1: Fundamental Reaction Pathways of Trimethoxymethane
    Reaction TypeActivation Energy (kcal/mol)Mechanism TypeRate-determining stepThermodynamic driving force (ΔG, kcal/mol)
    Acid-catalyzed hydrolysis15-25A-1 (unimolecular)Carbocation formation-8 to -15
    Exchange with alcohols10-20A-SE2 (bimolecular)Proton transfer-2 to -8
    β-scission from tertiary radical11.4Radical β-scissionC-O bond cleavage-25.1
    Formylation reaction12-18Nucleophilic additionC-C bond formation-5 to -12
    Alkylation reaction14-22SN1/SN2 hybridCarbocation formation-3 to -10
    Acetal formation8-15Nucleophilic additionHemiacetal formation-4 to -8
    Table 2: Equilibrium Dynamics in Trimethoxymethane Reactions
    Equilibrium SystemEquilibrium Constant (K)Temperature DependencepH DependenceReaction Conditions
    TMOF + H₂O ⇌ HCOOCH₃ + 2CH₃OH10⁴ - 10⁶Increases with TFavored at low pHAqueous acidic
    TMOF + ROH ⇌ HC(OCH₃)₂OR + CH₃OH10¹ - 10³Decreases with TIndependentAlcoholic neutral
    TMOF + 3ROH ⇌ HC(OR)₃ + 3CH₃OH10⁰ - 10²Decreases with TIndependentAlcoholic acidic
    TMOF(tertiary radical) ⇌ CH₃- + (CH₃O)₂CO10⁸ - 10¹⁰Increases with TN/ARadical conditions
    TMOF + acid ⇌ protonated TMOF10² - 10⁴Decreases with TFavored at low pHAcidic medium
    Table 3: Theoretical Models for Reactivity Prediction
    Theoretical ModelApplicationAccuracy RangeComputational LevelValidation Status
    Taft Linear Free Energy RelationshipPredicting substituent effects±0.2 log unitsEmpiricalWell-validated
    Hammond-Leffler PostulateReaction coordinate analysisQualitativeConceptualConceptual framework
    Marcus Theory (electron transfer)Radical reaction kinetics±5 kcal/molSemi-empiricalModerately validated
    Transition State TheoryActivation barrier calculation±2 kcal/molAb initioWell-established
    Density Functional Theory (DFT)Electronic structure analysis±3 kcal/molHigh-level ab initioHighly accurate
    Molecular Orbital TheoryOrbital interaction analysisQualitativeSemi-empiricalWell-established
    Table 4: Key Mechanistic Studies of Trimethoxymethane Transformations
    Study TypeKey FindingsMechanistic ImplicationsConfidence Level
    Kinetic isotope effectsPrimary KIE = 1.6-2.4C-H bond breaking in transition stateHigh
    Solvent effectsProtic solvents accelerateHydrogen bonding stabilizationHigh
    Temperature dependenceArrhenius behavior observedSingle reaction pathwayModerate
    Substituent effectsElectron-withdrawing groups deactivateElectronic control of reactivityVery high
    Stereochemical analysisRetention of configurationSN1-like mechanismHigh
    Computational studiesCarbocation intermediates confirmedOxonium ion intermediatesVery high

    Physical Description

    Liquid

    Color/Form

    COLORLESS LIQUID

    XLogP3

    0.2

    Boiling Point

    104.0 °C
    100.6 °C @ 760 MM HG

    Vapor Density

    3.67 (AIR= 1)

    Density

    0.9676 @ 20 °C/4 °C

    LogP

    0.25 (LogP)

    Odor

    PUNGENT ODOR

    UNII

    XAM28819YJ

    GHS Hazard Statements

    Aggregated GHS information provided by 253 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 253 companies. For more detailed information, please visit ECHA C&L website;
    Of the 9 notification(s) provided by 251 of 253 companies with hazard statement code(s):;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H315 (11.55%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (96.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (23.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    149-73-5

    Wikipedia

    Methyl orthoformate

    Methods of Manufacturing

    /IT IS/ PREPARED FROM CHLOROFORM AND METHANOL IN PRESENCE OF SODIUM: SAH, MA, J AM CHEM SOC 54, 2965 (1932).

    General Manufacturing Information

    Plastic material and resin manufacturing
    Methane, trimethoxy-: ACTIVE

    Dates

    Last modified: 08-15-2023

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